molecular formula C17H23NO B7595520 N-(2,3-dihydro-1H-inden-1-yl)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine

N-(2,3-dihydro-1H-inden-1-yl)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine

Cat. No. B7595520
M. Wt: 257.37 g/mol
InChI Key: GYUUXNKKYVEWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-1-yl)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine, commonly known as "DOI," is a synthetic compound that belongs to the family of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of psychedelics. DOI has been extensively studied for its potential therapeutic applications, as well as its mechanism of action and physiological effects.

Mechanism of Action

DOI acts as a selective agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the 5-HT2A receptor by DOI leads to a cascade of intracellular signaling events, including the activation of phospholipase C and the release of intracellular calcium. These events ultimately result in changes in neuronal excitability and neurotransmitter release, which are thought to underlie the hallucinogenic effects of DOI.
Biochemical and Physiological Effects:
DOI produces a range of physiological and biochemical effects, including changes in heart rate, blood pressure, and body temperature. It also produces alterations in sensory perception, mood, and cognition. These effects are thought to be mediated by the activation of the 5-HT2A receptor and the subsequent modulation of neuronal activity in various brain regions.

Advantages and Limitations for Lab Experiments

DOI has several advantages as a tool for scientific research. It is highly selective for the 5-HT2A receptor, which allows for precise manipulation of this receptor in experimental settings. It also produces robust and reproducible effects that can be easily quantified and analyzed. However, DOI also has several limitations, including its potential for inducing hallucinations and other adverse effects in human subjects. It is also a controlled substance and requires specialized permits and protocols for its use in research.

Future Directions

There are several promising directions for future research on DOI and its potential therapeutic applications. One area of interest is the use of DOI as a tool for investigating the neural basis of consciousness and the self. Another area of interest is the use of DOI as a potential treatment for psychiatric disorders, such as depression and anxiety. Finally, there is growing interest in developing novel compounds that target the 5-HT2A receptor with greater selectivity and efficacy than DOI. These compounds could have significant implications for the development of new treatments for a range of neurological and psychiatric disorders.

Synthesis Methods

DOI can be synthesized through various routes, including the condensation of 2,3-dihydro-1H-inden-1-amine with 2,5-dimethoxyphenylacetonitrile, followed by reduction and cyclization. Another method involves the reaction of 2,3-dihydro-1H-inden-1-amine with 2,5-dimethoxybenzaldehyde, followed by reduction and cyclization. Both methods require specialized equipment and expertise in organic synthesis.

Scientific Research Applications

DOI has been used extensively as a tool in scientific research, particularly in the field of neuroscience. It has been used to study the role of the 5-HT2A receptor in various physiological processes, including sensory processing, perception, and cognition. DOI has also been used to investigate the neural mechanisms underlying the effects of psychedelics on consciousness and the brain.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-17(2)15(13-9-10-19-16(13)17)18-14-8-7-11-5-3-4-6-12(11)14/h3-6,13-16,18H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUUXNKKYVEWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2C1OCC2)NC3CCC4=CC=CC=C34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-1-yl)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine

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